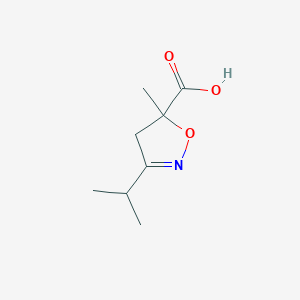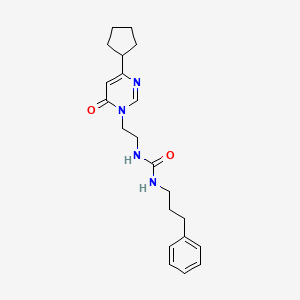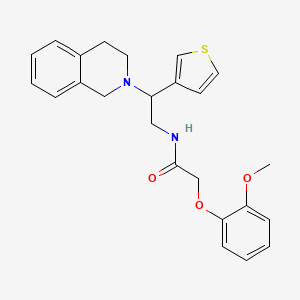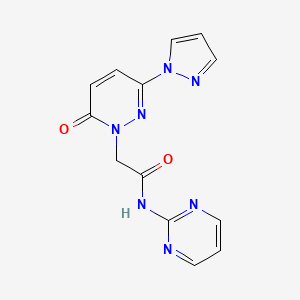
5-bromo-N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-bromo-N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple heterocyclic components such as furan, pyrazole, and quinazolinone moieties, which are common in compounds with diverse pharmacological properties.
Synthesis Analysis
The synthesis of related furan-2-carboxamide derivatives has been reported through the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction between aryl halides and aryl boronic acids or esters. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized from furan-2-carbonyl chloride and 4-bromoaniline with excellent yields . Similarly, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been achieved through a novel route involving a selective Sandmeyer reaction . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR . Single crystal X-ray diffraction studies have also been employed to unambiguously confirm the structure of these molecules . The presence of bromine and multiple nitrogen-containing rings in the compound suggests that it would have a complex NMR spectrum and potentially interesting crystallographic properties.
Chemical Reactions Analysis
The compound's structure implies that it could participate in various chemical reactions. The bromine atom could be a site for further substitution reactions, such as the Suzuki-Miyaura cross-coupling mentioned earlier . The presence of the amide group could also allow for reactions typical of carboxylic acid derivatives, such as amidation or esterification.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, related compounds with bromine and heterocyclic structures typically exhibit moderate to good solubility in organic solvents and may have significant biological activities. The presence of multiple aromatic systems also suggests the possibility of π-π stacking interactions, which could influence the compound's solid-state packing and solubility .
Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Potential
The chemical compound , due to its structural complexity and the presence of multiple heterocyclic moieties, may have significant applications in the development of antiviral and antimicrobial agents. Similar compounds, including those with furan and quinazoline derivatives, have demonstrated promising antiviral activity, particularly against the H5N1 avian influenza virus. These compounds' mechanisms involve inhibiting viral replication, showcasing their potential in treating viral infections (Flefel et al., 2012). Additionally, other synthesized derivatives have shown antimicrobial activities, suggesting that structurally similar compounds could serve as a basis for developing new antimicrobial drugs, targeting various bacterial strains with significant efficacy (Başoğlu et al., 2013).
Tyrosinase Inhibition and Potential Cosmetic Applications
Derivatives of 4-oxoquinazolin and furan-2-carboxamide have been synthesized and evaluated as potent tyrosinase inhibitors, offering applications in cosmetic formulations to treat hyperpigmentation disorders. These compounds have shown much lower IC50 values compared to the standard kojic acid, indicating their strong inhibitory effects on the enzyme responsible for melanin production. This research points towards the potential use of similar compounds in developing skin-lightening products or treatments for conditions like melasma and age spots (Dige et al., 2019).
Cancer Research and Therapeutic Applications
Compounds with a furan-2-carboxamide base have been investigated for their cytotoxic activities against various cancer cell lines. By incorporating quinazolinone derivatives, researchers aim to harness these compounds' potential to inhibit cancer cell growth and proliferation. This direction of research could lead to the discovery of new chemotherapeutic agents capable of targeting specific types of cancer with high efficacy and reduced side effects. For instance, compounds similar in structure have shown distinct antiviral activity against viruses like Herpes simplex, indicating a broader spectrum of potential therapeutic applications (Selvam et al., 2010).
Synthesis Efficiency and Drug Discovery
The complex synthesis process of such compounds, involving multiple steps and intermediates, highlights the chemical ingenuity required to create molecules with potential pharmaceutical applications. Improvements in synthesis methods, such as the introduction of telescoping processes, can significantly enhance the efficiency and yield of these compounds, accelerating drug discovery and development processes. This approach not only reduces the time and resources needed but also opens up possibilities for the rapid synthesis of analogs for extensive pharmacological screening (Nishimura & Saitoh, 2016).
Propiedades
IUPAC Name |
5-bromo-N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O4/c21-16-8-7-15(30-16)19(28)23-17-10-13(14-6-3-9-29-14)25-26(17)20-22-12-5-2-1-4-11(12)18(27)24-20/h3,6-10H,1-2,4-5H2,(H,23,28)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFQVAVNMDTNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC=C(O5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2520866.png)


![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520869.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2520870.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2520871.png)
![2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2520872.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B2520874.png)


![[(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2520884.png)
![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-ethoxybenzoate](/img/structure/B2520886.png)